molecular formula C19H36O2 B12444773 Methyl octadec-6-enoate

Methyl octadec-6-enoate

Cat. No.: B12444773
M. Wt: 296.5 g/mol
InChI Key: QRTVDKVXAFJVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl octadec-6-enoate: is a fatty acid methyl ester with the molecular formula C19H36O2 and a molecular weight of 296.4879 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octadec-6-enoate can be synthesized through the esterification of octadec-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced through the transesterification of vegetable oils containing petroselinic acid . This process involves reacting the oil with methanol in the presence of a base catalyst such as sodium methoxide . The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Methyl octadec-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Epoxides: and from oxidation.

    Saturated esters: from reduction.

    Halogenated derivatives: from substitution.

Biological Activity

Methyl octadec-6-enoate, also known as methyl cis-6-octadecenoate or methyl petroselinate, is a fatty acid methyl ester with notable biological activities due to its unsaturated nature. This compound features a cis double bond at the sixth carbon of the octadecane chain, which contributes to its unique chemical properties and potential applications in various fields, including nutrition and pharmaceuticals.

  • Molecular Formula : C19H36O2
  • Molecular Weight : 296.49 g/mol
  • Structure : The compound is characterized by a long carbon chain, making it part of the unsaturated fatty acids category.

Biological Activities

This compound exhibits several biological activities, primarily attributed to its unsaturation:

  • Antioxidant Properties : This compound has demonstrated significant antioxidant activity, which is essential for combating oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a potential candidate for use in food preservation and pharmaceutical applications. It has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its mechanisms and efficacy.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fatty acid methyl esters:

Compound NameStructure TypeDouble Bond PositionUnique Features
Methyl oleateUnsaturated9Most common fatty acid methyl ester
Methyl palmitoleateUnsaturated7Shorter chain length
Methyl linoleateUnsaturated9,12Contains two double bonds
Methyl petroselinateUnsaturated6Synonym for this compound
Methyl eicosapentaenoateUnsaturated5,8,11,14Omega-3 fatty acid

The unique position of the double bond at the sixth carbon distinguishes this compound from other similar compounds, influencing its reactivity and biological activity.

Antioxidant Activity

A study conducted on various fatty acids revealed that this compound exhibited a high reducing capacity compared to other extracts. The antioxidant activity was quantified using DPPH radical scavenging assays, showing significant potential for use in functional foods and supplements .

Antimicrobial Studies

In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent .

Anti-inflammatory Research

Research involving animal models indicated that administration of this compound resulted in reduced inflammation markers. The compound's ability to modulate inflammatory pathways suggests its therapeutic potential in managing inflammatory diseases .

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl octadec-6-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3

InChI Key

QRTVDKVXAFJVRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC

Origin of Product

United States

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